molecular formula C16H16N4O4 B104811 1,4-Bis(4-nitrophenyl)piperazine CAS No. 16264-05-4

1,4-Bis(4-nitrophenyl)piperazine

Cat. No. B104811
CAS RN: 16264-05-4
M. Wt: 328.32 g/mol
InChI Key: VCZGAOMAWKGNEF-UHFFFAOYSA-N
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Description

1,4-Bis(4-nitrophenyl)piperazine is a chemical compound that has been studied for various applications, including its role as a bridging ligand in dinuclear complexes and its potential in pharmaceutical applications. The compound has been incorporated into different molecular frameworks, demonstrating its versatility in chemical synthesis and its potential for creating compounds with desirable properties such as antimicrobial activity and nonlinear optical (NLO) characteristics .

Synthesis Analysis

The synthesis of 1,4-Bis(4-nitrophenyl)piperazine and its derivatives has been explored in several studies. For instance, it has been used as a bridging ligand in the synthesis of dinuclear complexes of rhodium(III) and iridium(III), where it is coordinated by both nitroso groups . Other research has focused on synthesizing novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, which have shown potent antibacterial and cytotoxic activities . Additionally, N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been synthesized and evaluated for their antimicrobial properties .

Molecular Structure Analysis

The molecular structure of 1,4-Bis(4-nitrophenyl)piperazine has been elucidated through various techniques, including X-ray crystallography and conformational analysis. The crystal structure analyses have revealed different conformations of the piperazine ring depending on the solvent used for crystallization . Conformational analysis using computational methods has also been performed to determine the lowest energy structure of related molecules .

Chemical Reactions Analysis

1,4-Bis(4-nitrophenyl)piperazine has been involved in various chemical reactions, including the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is an important intermediate for the synthesis of biologically active benzimidazole compounds . The compound has also been used in the synthesis of organic nonlinear optical materials, where it is incorporated into the molecular structure of piperazine-1,4-diium bis 2,4,6-trinitrophenolate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Bis(4-nitrophenyl)piperazine and its derivatives have been studied extensively. For example, the optical properties of piperazine-1,4-diium bis 2,4,6-trinitrophenolate have been investigated, revealing a high optical transmission range and a band gap of 2.63 eV . The thermal stability and dielectric nature of the crystal have also been characterized . Additionally, the antioxidant activity of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin has been tested, showing potential as an antioxidant .

Scientific Research Applications

Antibacterial and Cytotoxic Properties

1,4-Bis(4-nitrophenyl)piperazine derivatives have been explored for their antibacterial and cytotoxic properties. For instance, one study synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker. These derivatives demonstrated significant in-vitro antibacterial and cytotoxic activities, particularly against strains like E. coli, S. aureus, and S. mutans. One compound, in particular, showed promising biofilm inhibition and MurB enzyme inhibitory activity, suggesting potential applications in combating bacterial infections and associated biofilms (Mekky & Sanad, 2020).

Anticancer Activities

Piperazine-derived molecules, including those similar to 1,4-Bis(4-nitrophenyl)piperazine, have shown important anticancer activities. A study performed conformational analysis and DNA docking simulations on a closely related compound, finding that it has strong binding affinities to DNA, indicating potential anti-tumor effects (Demirağ et al., 2022).

Crystallographic Studies

Crystallographic studies of related compounds to 1,4-Bis(4-nitrophenyl)piperazine have been conducted to understand their structural properties. Such studies are crucial in pharmaceutical development, as they provide insights into the molecular conformation and stability of potential drug candidates (Little et al., 2008).

Antioxidant Potential

Research has been conducted on piperazine derivatives for their antioxidant capabilities. For instance, a study synthesized and tested a compound for its antioxidant activity, finding significant potential as an antioxidant agent (Prabawati, 2016).

Electrophysical Properties

Electrophysical properties of piperazine derivatives, which are structurally related to 1,4-Bis(4-nitrophenyl)piperazine, have also been investigated. Understanding these properties is essential for the development of electronic and photonic materials (Lates et al., 2007).

Synthesis and Development

The synthesis of compounds related to 1,4-Bis(4-nitrophenyl)piperazine has been a focus in several studies. These syntheses often aim to produce compounds with enhanced biological activities or better physicochemical properties (Ironside et al., 2002).

Safety And Hazards

The safety data sheet for 1-(4-Nitrophenyl)piperazine indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1,4-bis(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c21-19(22)15-5-1-13(2-6-15)17-9-11-18(12-10-17)14-3-7-16(8-4-14)20(23)24/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZGAOMAWKGNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167412
Record name 1,4-Bis(4-nitrophenyl)piperazine
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Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-nitrophenyl)piperazine

CAS RN

16264-05-4
Record name 1,4-Bis(4-nitrophenyl)piperazine
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Record name 1,4-Bis(4-nitrophenyl)piperazine
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Record name 1,4-Bis(4-nitrophenyl)piperazine
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Record name 1,4-Bis(4-nitrophenyl)piperazine
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Record name 1,4-bis(4-nitrophenyl)piperazine
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Record name 1,4-Bis(4-nitrophenyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Dardonville, R Brun - Journal of medicinal chemistry, 2004 - ACS Publications
The in vitro screening for trypanocidal activity against Trypanosoma brucei rhodesiense of an in-house library of 62 compounds [ie alkane, diphenyl, and azaalkane bisguanidines and …
Number of citations: 70 pubs.acs.org
B Perić, NP Juraj, G Szalontai, SR Veličković… - Journal of Molecular …, 2021 - Elsevier
p-Disubstituted phenyldiketopiperazines 1 (R = H), 2 (R = NO 2 ) and 3 (R = -N(CH 3 ) 2 ) were synthesized and characterized by NMR in solution and IR spectroscopy. The identity of …
Number of citations: 4 www.sciencedirect.com
FA ABU-SHANAB - Al-Azhar Bulletin of Science, 2007 - journals.ekb.eg
Treatment of N-aryl 2-chloroacetamides (2a-f) with sodium isopropoxide in isopropyl alcohol afforded 1,4-diarylppiperazine-2,5-dione (3a-f). Treatment of malononitrile dimer (9), ethyl …
Number of citations: 2 journals.ekb.eg
DR Payne - 1978 - wrap.warwick.ac.uk
The structure of 4-morpholinobenzenediazonium tetrafluoroborate has been determined by X-ray crystallography. Interatomic distances and angles in the ring indicate considerable …
Number of citations: 2 wrap.warwick.ac.uk
HAM Biemans - 1997 - research.tue.nl
Large, well-defined multi-chromophoric arrays are receiving increasing attention due to the control they offer over energy and electron transfer processes in restricted space. The …
Number of citations: 2 research.tue.nl

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